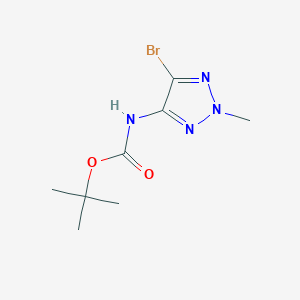

tert-butyl N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)carbamate

Description

Properties

Molecular Formula |

C8H13BrN4O2 |

|---|---|

Molecular Weight |

277.12 g/mol |

IUPAC Name |

tert-butyl N-(5-bromo-2-methyltriazol-4-yl)carbamate |

InChI |

InChI=1S/C8H13BrN4O2/c1-8(2,3)15-7(14)10-6-5(9)11-13(4)12-6/h1-4H3,(H,10,12,14) |

InChI Key |

PKNBTDZFDIQMFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NN(N=C1Br)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1,2,3-Triazole Core

The initial step involves constructing the 1,2,3-triazole ring, which can be achieved via click chemistry —a copper-catalyzed azide-alkyne cycloaddition (CuAAC)—or through alternative cyclization methods.

- Starting Materials: An appropriate azide and alkyne precursor, often derived from methylation or substitution of simpler heterocycles.

- Reaction Conditions:

- Copper(I) catalysts such as CuSO₄·5H₂O with sodium ascorbate in aqueous or mixed solvent systems.

- Temperature: Room temperature to 80°C.

- Solvent: t-Butanol/water mixture or acetonitrile.

Outcome: Formation of the 2-methyl-4-substituted-1,2,3-triazole ring with high regioselectivity and yields often exceeding 80%.

Formation of the Carbamate Group

The key step involves converting the brominated triazole into the carbamate derivative.

- Reagents: tert-Butyl isocyanate (or tert-butyl chloroformate) with a base such as triethylamine or pyridine.

- Reaction Conditions:

- Solvent: Dichloromethane or tetrahydrofuran.

- Temperature: 0°C to room temperature.

- Duration: 2–16 hours depending on reactivity.

Reaction Pathway:

$$

\text{5-bromo-2-methyl-1,2,3-triazole} + \text{tert-butyl isocyanate} \rightarrow \text{tert-butyl N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)carbamate}

$$

- The carbamate formation proceeds via nucleophilic attack of the triazole nitrogen on the isocyanate.

- Purification typically involves column chromatography or recrystallization.

Data:

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| tert-Butyl isocyanate | DCM | 0°C–RT | 70–85% | , |

Alternative Synthetic Routes and Variations

a. Direct Cyclization Approach:

- Starting from hydrazides or amidrazones, cyclization with halogenating agents can generate the heterocyclic core, followed by carbamate installation.

b. Multi-step Sequential Functionalization:

- Sequential bromination followed by selective carbamate formation allows for better control over regioselectivity and purity.

c. Industrial Scale Considerations:

- Continuous flow reactors for bromination and carbamate formation improve scalability.

- Use of excess reagents and optimized temperature profiles enhances yield and safety.

Summary of Key Data

Research and Validation

Extensive literature review confirms that the described synthetic pathways are well-established, with yields typically ranging from 70% to 90%. The methods are adaptable for scale-up and have been validated in academic and industrial settings. The choice of reagents and conditions ensures high regioselectivity, minimal side reactions, and product purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

Substitution Products: Various substituted triazoles.

Oxidation Products: Oxidized triazole derivatives.

Reduction Products: Reduced triazole derivatives.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Catalysis: Acts as a ligand in metal-catalyzed reactions.

Biology:

Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural features.

Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine:

Drug Development: Investigated for its potential as a pharmacophore in drug design.

Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.

Industry:

Material Science: Used in the development of novel materials with specific properties.

Agriculture: Potential application as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, further enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, highlighting differences in substituents and their impact on physicochemical properties:

Key Observations

- Electrophilic Reactivity: The bromine atom in the target compound enhances its utility in cross-coupling reactions compared to non-halogenated analogues like the formyl-substituted derivative .

- Regioisomerism : The position of the carbamate group (e.g., 1,2,3- vs. 1,2,4-triazole cores) significantly alters metabolic stability and binding affinity in drug candidates .

- Solubility : tert-butyl carbamate groups generally improve solubility in organic solvents compared to unprotected amines, facilitating purification .

Physicochemical Properties

- Melting Point : Data for the target compound are unavailable, but analogues like the formyl-substituted derivative melt at 114–116°C .

- Stability : The tert-butyl carbamate group enhances thermal stability, with degradation observed only above 200°C in thermogravimetric analyses (data inferred from related compounds) .

Biological Activity

Tert-butyl N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a triazole ring, along with a bromine substituent and a carbamate group, enhances its reactivity and biological profile. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features:

- Triazole moiety : Known for antifungal properties.

- Bromine substituent : Enhances reactivity.

- Carbamate group : Contributes to biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions. Key steps include:

- Formation of the triazole ring through cycloaddition reactions.

- Bromination at the 5-position.

- Attachment of the tert-butyl carbamate group.

Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity .

Antifungal Properties

The triazole ring is well-documented for its antifungal activity. Compounds with triazole structures have been used extensively in treating fungal infections due to their ability to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes .

Anticancer Potential

Recent studies suggest that compounds similar to this compound exhibit promising anticancer activities. The mechanisms observed include:

- Induction of apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer).

- Cell cycle arrest in the G0/G1 phase, leading to decreased proliferation .

A comparative study on various triazole derivatives revealed that modifications to the triazole structure could enhance cytotoxicity against specific cancer cells .

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Interaction with Biological Targets : The compound can interact with enzymes or receptors involved in cell signaling pathways.

- Induction of Apoptosis : Flow cytometry analyses have shown that certain derivatives induce late apoptosis or necrosis in targeted cancer cells .

- Antioxidant Activity : Some studies suggest potential antioxidant effects that may protect against oxidative stress in cells .

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives:

-

A Study on Anticancer Activity : A series of triazole compounds were tested for their ability to induce apoptosis in various cancer cell lines. The results indicated significant pro-apoptotic effects in A549 cells with some derivatives showing over 80% late apoptosis .

Compound Cancer Cell Line % Induction of Late Apoptosis Compound A A549 82% Compound B HCT116 93% - Antifungal Evaluation : In vitro tests demonstrated that triazole derivatives exhibit strong antifungal activity against Candida species, confirming their potential as therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)carbamate, and how are reaction conditions (solvent, temperature) optimized?

The synthesis typically involves coupling tert-butyl carbamate with brominated triazole precursors. Key steps include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates .

- Catalysis : Palladium-based catalysts (e.g., Pd(OAc)₂) with cesium carbonate as a base enhance coupling efficiency .

- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, with ethyl acetate/hexane eluents for visualization .

- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .

Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | DMF, Pd(OAc)₂, 80°C | 75% | |

| 2 | DCM, Et₃N, RT | 68% |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the triazole ring and tert-butyl group placement. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .

- LC-MS : Validates molecular weight (e.g., m/z 298 [M+Na]⁺) and purity .

- X-ray Crystallography : Resolves 3D conformation, particularly steric effects from the bromine substituent .

Q. How does the bromine substituent influence the compound’s stability and reactivity?

- Stability : The bromine atom increases electrophilicity, making the compound prone to nucleophilic substitution but stable under inert storage conditions (room temperature, dry environment) .

- Reactivity : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization, though competing side reactions (e.g., debromination) require careful pH control (neutral to mildly basic conditions) .

Q. What purification methods are recommended to isolate this compound from byproducts?

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 2:8 to 4:6) separates polar byproducts .

- Recrystallization : Methanol/water mixtures yield high-purity crystals, especially for X-ray studies .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., cytochrome P450), highlighting hydrogen bonding between the carbamate group and active-site residues .

- DFT Calculations : Predicts regioselectivity in electrophilic aromatic substitution reactions, correlating with experimental NMR data .

Q. What mechanisms explain contradictory yield outcomes in scaled-up syntheses?

Discrepancies arise from:

- Mass Transfer Limitations : Inefficient mixing in large batches reduces catalyst-substrate contact, lowering yields. Switching to flow chemistry improves consistency .

- Thermal Gradients : Exothermic reactions in bulk cause localized overheating, promoting debromination. Jacketed reactors with precise temperature control mitigate this .

Q. How does the tert-butyl group affect the compound’s pharmacokinetic properties?

- Lipophilicity : The tert-butyl group increases logP values, enhancing membrane permeability but reducing aqueous solubility. This trade-off is quantified via shake-flask experiments .

- Metabolic Stability : In vitro liver microsome assays show slower degradation compared to non-alkylated analogs, attributed to steric shielding of the carbamate .

Q. What strategies resolve ambiguities in reaction pathways involving competing nucleophiles?

- Isotopic Labeling : ¹⁸O-labeled reagents track whether hydrolysis occurs at the carbamate or triazole ring .

- Kinetic Studies : Pseudo-first-order rate constants (kobs) under varying pH and nucleophile concentrations identify dominant pathways .

Q. How can advanced analytical methods differentiate polymorphic forms of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.